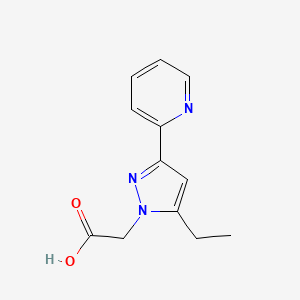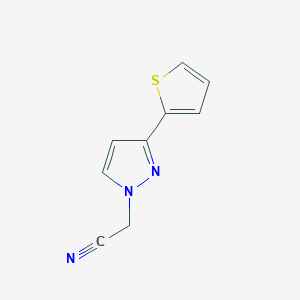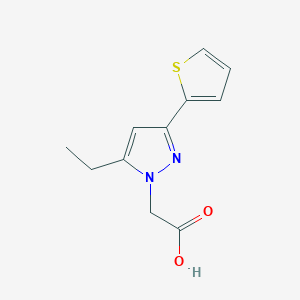
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic methods exist for preparing thiophene derivatives. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are commonly employed. These reactions allow the construction of diverse thiophene-based compounds from various substrates .
Molecular Structure Analysis
The molecular structure of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde comprises a pyrazole ring linked to a thiophene ring, with an aldehyde group. The sulfur atom in the thiophene ring imparts unique properties to this compound .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in typical aldehyde reactions, such as nucleophilic addition and condensation reactions. For instance, it may react with amines, hydrazines, or other nucleophiles to form derivatives .
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including “2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde,” have been utilized in the synthesis of compounds with anticancer properties . The electron-rich nature of thiophene makes it a valuable scaffold in drug design, allowing for the development of novel therapeutic agents that can interact with biological targets to inhibit the growth of cancer cells.
Material Science: Organic Semiconductors
In material science, thiophene-based molecules are prominent in the advancement of organic semiconductors . These compounds are integral to the development of materials with high charge mobility and stability, which are essential for the fabrication of devices like solar cells and thin-film transistors.
Industrial Chemistry: Corrosion Inhibitors
The thiophene moiety is known to play a role in industrial chemistry as a corrosion inhibitor . The incorporation of “2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” into coatings and materials can enhance their resistance to corrosion, thereby extending the lifespan of industrial machinery and infrastructure.
Organic Electronics: Field-Effect Transistors
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs), which are a type of transistor used in organic electronics for switching and amplifying signals . The high π-electron density and planar structure of thiophene contribute to the efficient charge transport in OFETs.
Optoelectronics: Organic Light-Emitting Diodes (OLEDs)
In the realm of optoelectronics, thiophene-based compounds are utilized in the fabrication of OLEDs . These devices are used in displays and lighting, where the thiophene derivatives serve as the emissive layer, providing high-quality light emission.
Environmental and Biomedical Sensors
Thiophene-based aldehydes, such as “2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde,” have been evaluated as chemosensors with environmental and biomedical relevance . These sensors can detect various cations and have potential applications in monitoring environmental pollutants and biological markers.
Mécanisme D'action
Target of Action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Thiophene derivatives are known to interact with various biological targets due to their high resonance energy and electrophilic reactivity .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have shown antioxidant and antimicrobial properties .
Pharmacokinetics
The presence of the thiophene ring could influence these properties, as thiophene derivatives are known to have various biological activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Some thiophene derivatives have shown antioxidant and antimicrobial properties .
Propriétés
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXYSNKTLMRTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















